

Application Notes and Protocols for TCMDC-135051 in Kinase Assays

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Compound of Interest		
Compound Name:	TCMDC-137332	
Cat. No.:	B12367017	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a key regulator of RNA splicing essential for the parasite's survival.[1][2] Inhibition of PfCLK3 disrupts the parasite's lifecycle at multiple stages, making it a promising target for the development of novel antimalarial drugs with curative, prophylactic, and transmission-blocking potential.[1][3] This document provides detailed protocols for utilizing TCMDC-135051 in both biochemical and cell-based kinase assays to evaluate its inhibitory activity and to characterize its effects on parasite viability.

Mechanism of Action and Signaling Pathway

PfCLK3 is a serine/threonine kinase that plays a critical role in the phosphorylation of splicing factors, which are essential for the assembly and catalytic activity of the spliceosome.[1] By inhibiting PfCLK3, TCMDC-135051 disrupts pre-mRNA splicing, leading to a widespread downregulation of essential genes and ultimately causing parasite death.[4][5]





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Caption: PfCLK3 signaling pathway in P. falciparum RNA splicing.

Quantitative Data Summary

The inhibitory potency of TCMDC-135051 and its analogs has been determined through various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of TCMDC-135051 and Analogs against PfCLK3

Compound	IC50 (nM) vs. PfCLK3	Assay Type	Reference
TCMDC-135051	4.8	TR-FRET	[6]
TCMDC-135051	~40	TR-FRET	[7]
Analog 8a (N- dimethyl)	29	TR-FRET	[1]
Analog 12 (primary amine)	76	TR-FRET	[2]
Analog 15 (no alkyl amine)	79	TR-FRET	[2]
Tetrazole Analog 30	19	TR-FRET	[1][2]

Table 2: Antiplasmodial Activity of TCMDC-135051 and Analogs



Compound	EC50 (nM) vs. P. falciparum (3D7)	Assay Type	Reference
TCMDC-135051	180	SYBR Green I	[1]
TCMDC-135051	323	SYBR Green I	[6]
Analog 8a (N- dimethyl)	457	SYBR Green I	[1][2]
Analog 12 (primary amine)	2801	SYBR Green I	[2]
Analog 15 (no alkyl amine)	1456	SYBR Green I	[2]
Tetrazole Analog 30	270	SYBR Green I	[1][2]

Table 3: Selectivity Profile of TCMDC-135051

Kinase	Species	Activity Inhibition at 1 μM TCMDC- 135051	Reference
PfCLK3	P. falciparum	Potent Inhibition (IC50 = 4.8 nM)	[6]
hCLK2	Human	~100-fold less active than against PfCLK3	[8]
PRPF4B	Human	Selective over this human ortholog	[5]
Panel of 140 human kinases	Human	Only 9 kinases showed >80% inhibition	[9]

Experimental Protocols

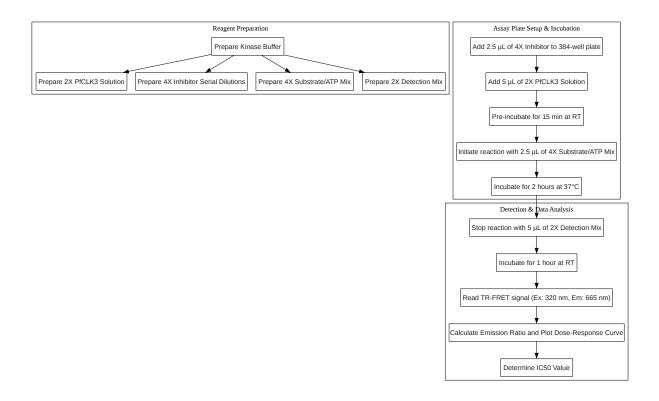




Biochemical Kinase Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol describes the determination of the in vitro inhibitory activity of TCMDC-135051 against recombinant PfCLK3 kinase.





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Caption: Workflow for the TR-FRET based PfCLK3 kinase assay.



Materials and Reagents:

- TCMDC-135051: Prepare a 10 mM stock solution in 100% DMSO.
- Recombinant full-length PfCLK3: Stored at -80°C.
- ULight™-labeled MBP peptide substrate: Sequence: CFFKNIVTPRTPPPSQGK.[2]
- ATP: Adenosine 5'-triphosphate.
- Europium-labeled anti-phospho-MBP antibody.
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[2]
- Detection Buffer: Commercially available (e.g., LANCE® Detection Buffer).
- Stop Solution: 30 mM EDTA in Detection Buffer.
- 384-well low-volume black plates.
- TR-FRET compatible plate reader.

Procedure:

- Reagent Preparation:
 - Prepare a working solution of PfCLK3 (e.g., 50 nM) in Kinase Buffer.
 - Prepare a serial dilution of TCMDC-135051 in Kinase Buffer containing a constant final DMSO concentration (e.g., 1%). A typical starting concentration for the dilution series is 40 μM (4X final concentration).
 - Prepare a substrate/ATP mixture in Kinase Buffer. Final concentrations in the assay are typically around the Km for ATP (e.g., 10 μM for PfCLK3) and a suitable concentration of the ULight-MBP peptide (e.g., 50 nM).[10]



 Prepare the detection mix by diluting the Europium-labeled anti-phospho-MBP antibody in Detection Buffer (e.g., to a final concentration of 2 nM).

Assay Protocol:

- \circ In a 384-well plate, add 2.5 μL of the serially diluted TCMDC-135051 or vehicle control (Kinase Buffer with DMSO).
- Add 5 μL of the PfCLK3 working solution to each well.
- Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 μL of the substrate/ATP mixture to each well.
- Seal the plate and incubate for 2 hours at 37°C.
- Stop the reaction by adding 5 μL of the Stop Solution (EDTA).
- Add 5 μL of the detection mix to each well.
- Incubate for 1 hour at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 665 nm and a reference wavelength, e.g., 615 nm).

Data Analysis:

- Calculate the TR-FRET emission ratio (e.g., 665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Assay: P. falciparum Growth Inhibition Assay (SYBR Green I)



This protocol measures the effect of TCMDC-135051 on the proliferation of asexual bloodstage P. falciparum.

Materials and Reagents:

- TCMDC-135051: Prepared as a stock solution in DMSO.
- P. falciparum culture: (e.g., 3D7 strain) synchronized at the ring stage.
- Complete culture medium: RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
- Human erythrocytes.
- SYBR Green I nucleic acid stain.
- Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
- 96-well black, clear-bottom plates.
- Fluorescence plate reader.

Procedure:

- Compound Plating:
 - Prepare a serial dilution of TCMDC-135051 in complete culture medium in a separate 96well plate.
 - Transfer the diluted compounds to the final assay plate. The final DMSO concentration should be kept below 0.5%.
- Parasite Culture Addition:
 - Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2.5%.
 - Add the parasite culture to each well of the assay plate containing the compound dilutions.
 - Include positive (e.g., chloroquine) and negative (vehicle control) controls.



Incubation:

- Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
- Lysis and Staining:
 - After incubation, add SYBR Green I-containing Lysis Buffer to each well.
 - Incubate the plates for 1-3 hours at room temperature in the dark.
- Data Acquisition and Analysis:
 - Read the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
 - Subtract the background fluorescence from uninfected erythrocytes.
 - Normalize the data to the vehicle-treated controls.
 - Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[11]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize TCMDC-135051 in kinase assays. The detailed step-by-step methodologies for both biochemical TR-FRET and cell-based parasite growth inhibition assays, along with the summarized quantitative data, will facilitate further investigation into the mechanism of action of this promising antimalarial compound and aid in the development of novel PfCLK3 inhibitors.

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